molecular formula C7H12N2OS B2795497 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol CAS No. 1273658-24-4

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol

Cat. No.: B2795497
CAS No.: 1273658-24-4
M. Wt: 172.25
InChI Key: VTSLCFNGVMRGIP-UHFFFAOYSA-N
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Description

“1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol” is a compound that belongs to the class of 2-aminothiazoles . These are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazoles involves the use of FTIR and NMR (1H and 13C) for characterization . The compounds are evaluated for their antibacterial potential against multi-drug resistant clinical isolates, and their minimum inhibitory concentration (MIC) values are determined .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Flavor Chemistry in Foods

Research into branched aldehydes, which share a similar structural relevance to 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol, has shown that compounds like 2-methyl propanal and 2- and 3-methyl butanal play crucial roles in the flavor profiles of many food products. These compounds are produced from amino acids and contribute significantly to the flavors of both fermented and non-fermented foods. Understanding the production and degradation pathways of these aldehydes is essential for controlling the formation of desired flavor levels in food products (Smit, Engels, & Smit, 2009).

Synthesis of Biologically Active Molecules

The synthesis and transformations of benzothiazole derivatives, including 2-amino and 2-mercapto substituted benzothiazoles, have been extensively reviewed. These compounds are recognized for their biological activity and industrial demand. The functionalization of the benzothiazole moiety allows for its use as a building block in organic synthesis, contributing to the development of new drugs and materials. This research underscores the importance of thiazole derivatives in medicinal chemistry and their potential applications in creating pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).

Antimicrobial Applications

Chitosan, an aminopolysaccharide, has been explored for its antimicrobial potential. While not directly related to this compound, the study of chitosan's chemical structure and antimicrobial mode of action provides insights into how similar compounds with amino groups and high charge density could be utilized in antimicrobial systems. These findings highlight the broader potential of aminopolysaccharides and related compounds in both food and pharmaceutical formulations to combat microbial growth (Raafat & Sahl, 2009).

Future Directions

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase . Future research could focus on further exploring the therapeutic potential of these compounds and developing them into effective drugs.

Properties

IUPAC Name

1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-4(10)7(8)6-3-11-5(2)9-6/h3-4,7,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSLCFNGVMRGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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